RORγ Inhibitory Scaffold Class: Bis‑Sulfonamide vs. Mono‑Sulfonamide Pharmacophore
The benzo[cd]indole‑6‑sulfonamide chemotype is a validated RORγ ligand framework, with optimized mono‑sulfonamide derivatives displaying IC₅₀ values of 40–140 nM in AlphaScreen and cell‑based reporter assays [1]. The target compound bears a second sulfonamide at position 8, a structural feature that fundamentally alters the pharmacophore by introducing an additional polar anchor point and doubling the potential for N‑alkyl substitution. Published SAR for N‑alkyl sulfonamide RORγ ligands demonstrates that even incremental changes in alkyl chain length can shift potency by more than 20‑fold [2]. While direct IC₅₀ data for the target compound are not publicly available, the bis‑sulfonamide architecture places it in a distinct subclass relative to the extensively characterized mono‑sulfonamide leads, requiring independent potency and selectivity determination rather than extrapolation from mono‑sulfonamide data.
| Evidence Dimension | RORγ inhibitory potency (biochemical AlphaScreen assay) |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | Optimized mono‑sulfonamide 2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6‑sulfonamide derivatives: IC₅₀ = 40–140 nM for compounds 7j, 8c, 8k, 8p |
| Quantified Difference | Cannot be quantified; target compound belongs to a distinct bis‑sulfonamide subclass lacking comparative head‑to‑head data |
| Conditions | RORγ AlphaScreen assay (20.27 μM for hit s4) and cell‑based reporter gene assay (11.84 μM for s4); optimized leads tested at 40–140 nM range |
Why This Matters
Procurement decisions predicated on RORγ potency must treat the bis‑sulfonamide scaffold as a new chemotype rather than an extension of the mono‑sulfonamide series, necessitating bespoke potency determination.
- [1] Zhang Y, Xue X, Jin X, et al. Discovery of 2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6‑sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. Eur J Med Chem. 2014;78:431‑441. doi:10.1016/j.ejmech.2014.03.062 View Source
- [2] Fauber BP, de Boissezon MR, et al. A reversed sulfonamide series of selective RORc inverse agonists. Bioorg Med Chem Lett. 2014;24(23):5427‑5431. doi:10.1016/j.bmcl.2014.10.023 View Source
